molecular formula C22H18N4O3 B11674693 (E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674693
M. Wt: 386.4 g/mol
InChI Key: IEHFYSHYCOPSOG-YDZHTSKRSA-N
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Description

(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a benzylidene group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene group can be reduced to form a benzyl group.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-hydroxybenzylidene)-3-(2-hydroxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(4-hydroxybenzylidene)-3-(2-chloronaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-4-carbohydrazide

Uniqueness

(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and structural features it possesses The presence of the methoxy group on the naphthalene ring and the hydroxyl group on the benzylidene moiety contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(27)10-7-14/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

IEHFYSHYCOPSOG-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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